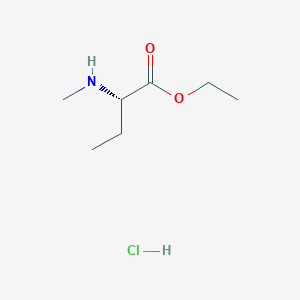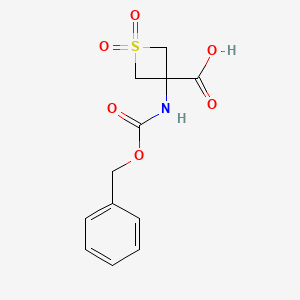
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is a chemical compound that features a bromopyridine moiety and difluoropropanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The difluoropropanoic acid group may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromopyridin-2-yl)methanol: This compound shares the bromopyridine moiety but differs in the functional group attached to the pyridine ring.
2-Bromo-5-methylpyridine: Another bromopyridine derivative with a different substitution pattern.
Uniqueness
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is unique due to the presence of both bromopyridine and difluoropropanoic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H6BrF2NO2 |
|---|---|
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
3-(6-bromopyridin-2-yl)-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C8H6BrF2NO2/c9-6-3-1-2-5(12-6)8(10,11)4-7(13)14/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
SPVIGKRRRZFLRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C(CC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)

![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13611568.png)



![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)

